molecular formula C24H29N3O4 B11141536 1-[2-(dimethylamino)ethyl]-3-hydroxy-4-{[4-(2-methylpropoxy)phenyl]carbonyl}-5-(pyridin-4-yl)-1,5-dihydro-2H-pyrrol-2-one

1-[2-(dimethylamino)ethyl]-3-hydroxy-4-{[4-(2-methylpropoxy)phenyl]carbonyl}-5-(pyridin-4-yl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11141536
M. Wt: 423.5 g/mol
InChI Key: JCFJHUKJFCRKIP-XDOYNYLZSA-N
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Description

1-[2-(dimethylamino)ethyl]-3-hydroxy-4-[4-(2-methylpropoxy)benzoyl]-5-(pyridin-4-yl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with a unique structure that includes a pyrrolidine ring, a pyridine moiety, and a benzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(dimethylamino)ethyl]-3-hydroxy-4-[4-(2-methylpropoxy)benzoyl]-5-(pyridin-4-yl)-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. The starting materials often include pyridine derivatives, benzoyl chlorides, and dimethylaminoethyl groups. The key steps in the synthesis may involve:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Benzoyl Group: This step usually involves acylation reactions using benzoyl chloride derivatives.

    Attachment of the Dimethylaminoethyl Group: This can be done through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[2-(dimethylamino)ethyl]-3-hydroxy-4-[4-(2-methylpropoxy)benzoyl]-5-(pyridin-4-yl)-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The dimethylaminoethyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

1-[2-(dimethylamino)ethyl]-3-hydroxy-4-[4-(2-methylpropoxy)benzoyl]-5-(pyridin-4-yl)-2,5-dihydro-1H-pyrrol-2-one has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific biological pathways.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Material Science: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-[2-(dimethylamino)ethyl]-3-hydroxy-4-[4-(2-methylpropoxy)benzoyl]-5-(pyridin-4-yl)-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent downstream effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-[2-(dimethylamino)ethyl]-3-hydroxy-4-[4-(4-morpholinylsulfonyl)benzoyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one
  • 1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-isopropoxybenzoyl)-5-(4-isopropylphenyl)-1,5-dihydro-2H-pyrrol-2-one

Uniqueness

1-[2-(dimethylamino)ethyl]-3-hydroxy-4-[4-(2-methylpropoxy)benzoyl]-5-(pyridin-4-yl)-2,5-dihydro-1H-pyrrol-2-one is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C24H29N3O4

Molecular Weight

423.5 g/mol

IUPAC Name

(4Z)-1-[2-(dimethylamino)ethyl]-4-[hydroxy-[4-(2-methylpropoxy)phenyl]methylidene]-5-pyridin-4-ylpyrrolidine-2,3-dione

InChI

InChI=1S/C24H29N3O4/c1-16(2)15-31-19-7-5-18(6-8-19)22(28)20-21(17-9-11-25-12-10-17)27(14-13-26(3)4)24(30)23(20)29/h5-12,16,21,28H,13-15H2,1-4H3/b22-20-

InChI Key

JCFJHUKJFCRKIP-XDOYNYLZSA-N

Isomeric SMILES

CC(C)COC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CCN(C)C)C3=CC=NC=C3)/O

Canonical SMILES

CC(C)COC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCN(C)C)C3=CC=NC=C3)O

Origin of Product

United States

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